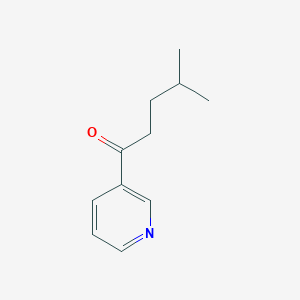

3-Methylbutyl 3-pyridyl ketone

Description

Significance of Pyridyl Ketones in Organic Synthesis and Chemical Biology

Pyridyl ketones are versatile building blocks in organic synthesis. The pyridine (B92270) ring, with its electron-deficient nitrogen atom, and the electrophilic carbonyl carbon of the ketone group, provide multiple sites for chemical modification. This dual reactivity allows for their use in the construction of more complex molecular architectures, including highly functionalized pyridine derivatives and polycyclic systems. nih.gov For instance, they can undergo reactions such as oxidation, reduction, and substitution, making them valuable intermediates in the synthesis of a wide array of organic compounds.

In the realm of chemical biology, pyridyl ketones and their derivatives have garnered considerable attention for their potential biological activities. The pyridine moiety is a common feature in many pharmaceuticals, and its incorporation into a ketone structure can lead to compounds with interesting pharmacological profiles. Research has shown that pyridyl ketone derivatives can exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and even potential anticancer properties. ontosight.airesearchgate.net Their ability to coordinate with metal ions also makes them valuable as ligands in the development of new catalysts and materials with unique magnetic and electronic properties. researchgate.net

Rationale for Focused Investigation of 3-Methylbutyl 3-pyridyl ketone

The presence of the 3-methylbutyl (or isoamyl) group introduces a branched, lipophilic side chain. This particular alkyl group can influence the compound's solubility, membrane permeability, and interactions with biological targets. The specific stereochemistry and length of this side chain can be crucial for optimizing biological activity. While detailed research on this compound is not as extensive as for its isomers, the structural motifs present suggest a high potential for novel applications.

Overview of Current Research Landscape and Emerging Trends

Current research on pyridyl ketones is vibrant and multifaceted. A significant trend is the development of new synthetic methodologies to access these compounds with high efficiency and selectivity. researchgate.netnih.govacs.orgoup.com This includes the use of modern catalytic systems, such as palladium-catalyzed cross-coupling reactions, to construct the pyridyl ketone framework. researchgate.net

Another major area of focus is the exploration of their biological activities. Scientists are actively investigating the antimicrobial properties of various pyridyl ketone derivatives against a range of pathogens. nih.gov Furthermore, their role as ligands in coordination chemistry continues to be a fruitful area of research, with new metal complexes being synthesized and studied for their catalytic and material science applications. researchgate.net While specific research on this compound is still emerging, the broader trends in the study of pyridyl ketones indicate a promising future for the investigation of this particular compound and its potential contributions to science.

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

4-methyl-1-pyridin-3-ylpentan-1-one |

InChI |

InChI=1S/C11H15NO/c1-9(2)5-6-11(13)10-4-3-7-12-8-10/h3-4,7-9H,5-6H2,1-2H3 |

InChI Key |

DEJYQLHAPDYDJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(=O)C1=CN=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methylbutyl 3 Pyridyl Ketone and Analogues

Exploration of Established Synthetic Pathways for Pyridyl Ketones

The construction of the pyridyl ketone framework can be achieved through several established synthetic routes, each offering distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions. These methodologies can be broadly categorized into vapor-phase catalytic approaches, condensation and coupling reactions, and multi-component reactions.

Vapor-Phase Catalytic Approaches for Pyridyl Alkyl Ketones

Vapor-phase catalysis presents a scalable and continuous method for the synthesis of pyridyl alkyl ketones. One notable approach involves the reaction of a cyanopyridine with an alkyl nitrile and water over a solid catalyst at elevated temperatures. This method is particularly suited for industrial-scale production. For instance, 3-pyridyl methyl ketone has been successfully prepared by passing a mixture of ethyl nicotinate (B505614) and acetic acid over a catalyst.

Key parameters for this process include the choice of catalyst, reaction temperature, and the molar ratio of reactants. Catalysts are typically compounds of elements from Groups II and III, as well as transition metals from Series 4 of the periodic table, often supported on materials like alumina (B75360) or silica.

| Reactants | Catalyst | Temperature (°C) | Product |

|---|---|---|---|

| Cyanopyridine, Alkyl nitrile, Water | Group II/III or Transition Metal Oxides on Alumina/Silica | 250-650 | Pyridyl Alkyl Ketone |

| Ethyl nicotinate, Acetic acid | Not specified | Not specified | 3-Pyridyl methyl ketone |

Condensation and Coupling Reactions for Ketone Moiety Formation

Condensation and coupling reactions are fundamental strategies for the formation of the ketone moiety in pyridyl ketones. These reactions typically involve the union of a pyridine-containing nucleophile or electrophile with a suitable acylating or alkylating agent.

Condensation Reactions: The condensation of carbonyl-containing compounds with ammonia (B1221849) is a well-established method for the synthesis of pyridine (B92270) bases, including alkylpyridines. nih.gov By carefully selecting the aldehyde and/or ketone reactants, the structure of the resulting pyridine can be controlled. nih.gov

Coupling Reactions: Modern cross-coupling reactions have become indispensable tools for the synthesis of pyridyl ketones due to their high efficiency and functional group tolerance. The Negishi coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a versatile method for forming C-C bonds. pondiuni.edu.inorganic-chemistry.orgscispace.com This reaction has been successfully applied to the synthesis of unsymmetrical bipyridines and other substituted pyridines. organic-chemistry.org Organozinc reagents can be prepared from the corresponding halopyridines or through metalation of the pyridine ring. scispace.com

Another powerful method is the palladium-catalyzed coupling of thiopyridyl esters with organozinc pivalates, which proceeds under mild conditions and offers excellent functional group compatibility. The required thiopyridyl esters can be readily prepared from the corresponding carboxylic acids.

| Reaction Type | Pyridine Substrate | Coupling Partner | Catalyst | Key Features |

|---|---|---|---|---|

| Negishi Coupling | Halopyridine or Pyridyl Organozinc | Organozinc or Acyl Halide | Palladium or Nickel complex | High yield, mild conditions, good functional group tolerance. |

| Palladium-Catalyzed Acylation | Thiopyridyl ester | Organozinc pivalate | Cobalt or Palladium complex | Mild conditions, tolerates sensitive functional groups. |

Multi-Component Reactions for Structural Complexity Generation

Multi-component reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single step by combining three or more reactants. The Hantzsch pyridine synthesis, a classic MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt to produce a dihydropyridine, which can then be oxidized to the corresponding pyridine. While traditionally used for dihydropyridines, modifications of this approach can lead to fully aromatized pyridines.

The Blaise reaction, which involves the reaction of a nitrile with an α-haloester in the presence of zinc metal, can be adapted for the synthesis of β-enamino esters, which are precursors to pyridones. pondiuni.edu.inorganic-chemistry.org A vinylogous version of the Blaise reaction has been developed for the synthesis of C(6) substituted 2-pyridones. pondiuni.edu.in

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia/Ammonium salt | Dihydropyridine (can be oxidized to pyridine) | Builds the pyridine ring in one pot. |

| Blaise Reaction (Vinylogous) | Nitrile, Ethyl 4-bromocrotonate | C(6) substituted 2-pyridone | Forms a substituted pyridone ring. pondiuni.edu.in |

Design and Optimization of Targeted Synthesis Routes for 3-Methylbutyl 3-pyridyl ketone

The synthesis of the specific target molecule, this compound, requires a strategic approach to form the key carbon-carbon bond between the 3-pyridyl ring and the isovaleryl group, as well as to ensure the correct regiochemistry.

Strategic Carbon-Carbon Bond Formation Methodologies

The formation of the ketone C-C bond can be approached from two main retrosynthetic perspectives: nucleophilic attack of a 3-pyridyl organometallic species on an isovaleryl electrophile, or nucleophilic attack of an isovaleryl equivalent on an activated 3-pyridyl electrophile.

Organometallic Approaches: The use of 3-pyridyl organometallic reagents is a highly attractive strategy. 3-Pyridylmagnesium bromide can be prepared from 3-bromopyridine (B30812) and magnesium. synthonix.com This Grignard reagent can then, in principle, react with an isovaleryl electrophile such as isovaleryl chloride to form the desired ketone. Similarly, 3-pyridylzinc reagents, which can be generated from 3-halopyridines, are excellent partners in palladium-catalyzed cross-coupling reactions with acyl chlorides. scispace.com

| Method | 3-Pyridyl Reagent | Isovaleryl Reagent | Catalyst/Conditions | Potential Advantages |

|---|---|---|---|---|

| Grignard Reaction | 3-Pyridylmagnesium bromide | Isovaleryl chloride | Ethereal solvent | Direct, well-established reaction. |

| Negishi-type Coupling | 3-Pyridylzinc halide | Isovaleryl chloride | Palladium catalyst | High functional group tolerance. |

| Reaction with Nitrile | 3-Cyanopyridine | Isobutylmagnesium bromide | Acidic workup | Utilizes a readily available starting material. |

Acylation of the Pyridine Ring: Direct Friedel-Crafts acylation of pyridine is generally difficult due to the electron-deficient nature of the ring and the propensity for N-acylation. However, acylation can be achieved on metalated pyridines. For example, 3-lithiopyridine, generated by halogen-metal exchange from 3-halopyridine, could potentially be acylated with isovaleryl chloride.

Another approach involves the reaction of an organometallic reagent with 3-cyanopyridine. The addition of an isobutyl Grignard reagent to the nitrile group of 3-cyanopyridine, followed by hydrolysis, would yield the target ketone.

Regioselective Installation of the 3-Pyridyl Substructure

Ensuring the installation of the acyl group at the 3-position of the pyridine ring is crucial. When starting with a pre-functionalized pyridine, such as 3-bromopyridine or 3-cyanopyridine, the regioselectivity is inherently controlled.

In cases where the pyridine ring is constructed during the synthesis, the choice of starting materials and reaction conditions dictates the final regiochemistry. For instance, in certain multi-component reactions, the substitution pattern of the initial fragments directs the formation of a specific isomer.

Selective Functional Group Transformations and Derivatization

The molecular scaffold of this compound offers two primary sites for selective functional group transformations: the ketone carbonyl group and the pyridine ring. These sites allow for a range of derivatization reactions to produce analogues with modified properties.

The ketone moiety can undergo a variety of transformations. Reduction of the carbonyl group can yield the corresponding secondary alcohol, 1-(pyridin-3-yl)-4-methylpentan-2-ol, which can be achieved using reducing agents like sodium borohydride (B1222165). Catalytic hydrogenation offers a greener alternative with 100% atom economy. acs.org Further oxidation of this secondary alcohol is also possible. The ketone can also be a site for nucleophilic addition reactions.

The pyridine ring, being an electron-deficient aromatic system, is generally resistant to electrophilic substitution but is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. pharmaguideline.com However, functionalization can be achieved through various strategies. One approach involves the activation of the pyridine ring, for instance, by forming pyridinium (B92312) salts which can then undergo ring-opening reactions to yield δ-amino ketones. liverpool.ac.uk Another strategy is the direct C-H functionalization of the pyridine ring, which has become an increasingly powerful tool in organic synthesis. researchgate.net Additionally, the nitrogen atom of the pyridine ring is susceptible to oxidation, forming the corresponding N-oxide. pharmaguideline.com This transformation can alter the reactivity of the ring, facilitating other functionalizations.

Recent advances have also demonstrated the possibility of "skeletal editing," where the nitrogen atom of the pyridine ring can be replaced with a carbon atom, transforming the pyridine into a benzene (B151609) ring. nih.gov This complex transformation proceeds through a sequence of ring-opening, hydrolysis, olefination, electrocyclization, and aromatization, allowing for the installation of a wide variety of functional groups. nih.gov

Below is a table summarizing potential selective transformations for this compound:

| Transformation | Reagents and Conditions | Product | Notes |

| Ketone Reduction | Sodium borohydride (NaBH4) in methanol/CH2Cl2 | 1-(pyridin-3-yl)-4-methylpentan-2-ol | A common and effective method for ketone reduction. |

| Catalytic Hydrogenation | H2, Palladium catalyst | 1-(pyridin-3-yl)-4-methylpentan-2-ol | A greener alternative with high atom economy. |

| Pyridine N-Oxidation | Hydrogen peroxide or other peracids | 3-(4-methylpentanoyl)pyridine 1-oxide | Increases electron density of the ring, altering its reactivity. |

| Reductive Ring Opening | [Cp*RhCl2]2 catalyst, formic acid | δ-amino ketone derivative | Requires initial formation of a pyridinium salt. |

| Skeletal Editing | Tf2O, amine, KOtBu, followed by olefination partner | Benzene analogue with a new functional group | A complex but powerful method for scaffold hopping. |

Principles of Green Chemistry in the Synthesis of Ketones

Sustainable Solvent Selection and Minimization Strategies

Solvents are a major contributor to the environmental impact of chemical synthesis. acs.org Therefore, the selection of sustainable solvents is a key aspect of green chemistry. sigmaaldrich.com Traditional volatile organic solvents are often hazardous and contribute to pollution. researchgate.net Green chemistry promotes the use of safer, more environmentally benign solvents.

For ketone synthesis, several greener solvent alternatives exist. Bio-based solvents, such as ethanol (B145695) derived from renewable feedstocks, are a more sustainable option. sigmaaldrich.com Other promising green solvents include cyclopentyl methyl ether (CPME), which has been used in the synthesis of β-nitro ketones, and 2,2,5,5-tetramethyloxolane (TMO). rsc.orgnih.gov Water is also an ideal green solvent for certain reactions, such as the visible-light-induced aerobic C-H oxidation to produce aromatic ketones. chemistryviews.org

The following table provides a comparison of various solvents based on green chemistry principles:

| Solvent | Source | Environmental/Safety Concerns | Green Chemistry Attributes |

| Toluene | Petroleum | Toxic, flammable | - |

| Hexane | Petroleum | Neurotoxic, flammable | - |

| Dichloromethane | Petroleum | Carcinogen, volatile | - |

| Ethanol | Renewable (e.g., corn) | Flammable | Biodegradable, low toxicity. sigmaaldrich.com |

| Water | Natural | None | Abundant, non-toxic, non-flammable. chemistryviews.org |

| Cyclopentyl methyl ether (CPME) | Petroleum | Peroxide formation | High boiling point, easy recovery. rsc.org |

| 2,2,5,5-tetramethyloxolane (TMO) | Potentially bio-based | Low polarity | Low peroxide formation. nih.gov |

Atom Economy and Reaction Efficiency Analysis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

A higher atom economy indicates a more efficient and less wasteful process. acs.org For example, addition reactions that incorporate all reactant atoms into the final product have a 100% atom economy. scranton.edu In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economies.

Reaction efficiency is a broader concept that encompasses not only atom economy but also factors like chemical yield, reaction time, and energy consumption. One-pot multicomponent reactions are often highly efficient as they can reduce reaction times and increase yields while maintaining good atom economy. nih.gov The use of catalysts is another key strategy for improving reaction efficiency, as they can enable more direct and atom-economical synthetic routes. jk-sci.com

For the synthesis of this compound and its analogues, analyzing the atom economy of different synthetic routes can guide the selection of the most sustainable method. For instance, a synthesis that proceeds via a catalytic C-H activation and coupling would likely have a higher atom economy than a multi-step synthesis involving protecting groups and stoichiometric reagents.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for Molecular Structure Determination

The elucidation of the molecular structure of 3-Methylbutyl 3-pyridyl ketone is achieved through the combined application of several spectroscopic methods. Each technique offers unique insights into the molecular framework, and together they provide an unambiguous characterization of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of this compound. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) experiments, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The aromatic region will show characteristic signals for the pyridine (B92270) ring. The proton at the C2 position is expected to be the most deshielded due to its proximity to the nitrogen atom and the carbonyl group, appearing as a singlet or a narrow doublet. The protons at C4 and C6 will also appear downfield, while the C5 proton will be the most upfield of the aromatic signals. The aliphatic 3-methylbutyl chain will show distinct signals: a triplet for the methylene (B1212753) group adjacent to the carbonyl (α-CH₂), a multiplet for the subsequent methylene group (β-CH₂), a multiplet for the methine proton (γ-CH), and a doublet for the two equivalent terminal methyl groups (δ-CH₃).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon (C=O) will be the most deshielded signal, typically appearing above 195 ppm. The carbons of the pyridine ring will resonate in the aromatic region (approx. 120-155 ppm). The aliphatic carbons of the 3-methylbutyl group will appear in the upfield region of the spectrum.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. It would show connectivity between the α-CH₂ and β-CH₂ protons, between the β-CH₂ and γ-CH protons, and between the γ-CH proton and the δ-CH₃ protons of the alkyl chain. It would also confirm the coupling between adjacent protons on the pyridine ring (e.g., H5 with H4 and H6).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal based on the known assignment of its attached proton (e.g., linking the α-CH₂ proton signal to the α-carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Crucial correlations would include the link from the α-CH₂ protons to the carbonyl carbon and the C3 carbon of the pyridine ring. Additionally, correlations from the H2 and H4 protons of the pyridine ring to the carbonyl carbon would firmly establish the connection between the acyl group and the aromatic ring.

Predicted NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=O | - | ~198.5 | - |

| Py-2 | ~9.20 (s) | ~154.0 | C-4, C-6, C=O |

| Py-3 | - | ~132.5 | - |

| Py-4 | ~8.30 (dt) | ~137.0 | C-2, C-6, C=O |

| Py-5 | ~7.50 (dd) | ~124.0 | C-3, C-4 |

| Py-6 | ~8.80 (dd) | ~150.0 | C-2, C-4 |

| α-CH₂ | ~3.00 (t) | ~45.0 | C=O, β-CH₂, γ-CH |

| β-CH₂ | ~1.70 (m) | ~26.0 | α-CH₂, γ-CH, δ-CH₃ |

| γ-CH | ~1.85 (m) | ~38.0 | α-CH₂, β-CH₂, δ-CH₃ |

| δ-CH₃ | ~0.95 (d) | ~22.5 | β-CH₂, γ-CH |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.cz

The spectrum of this compound is expected to show several characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the region of 1690-1715 cm⁻¹. The conjugation with the aromatic pyridine ring slightly lowers the frequency compared to a simple aliphatic ketone. libretexts.org

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine moiety are anticipated in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the pyridine ring typically appear at wavenumbers just above 3000 cm⁻¹. sid.ir

Aliphatic C-H Stretch: The C-H bonds of the 3-methylbutyl group will exhibit strong stretching absorptions in the 2850-3000 cm⁻¹ range. libretexts.org The asymmetric and symmetric stretches of the CH₃ and CH₂ groups can often be resolved.

C-H Bending: Bending vibrations for the aliphatic chain (e.g., scissoring, rocking) will be visible in the fingerprint region (below 1500 cm⁻¹), particularly around 1465 cm⁻¹ and 1370 cm⁻¹. libretexts.org

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2995 | Strong |

| Ketone C=O Stretch | 1690 - 1715 | Strong, Sharp |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |

| Aliphatic C-H Bend | 1370 - 1465 | Medium |

HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. The calculated exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₅NO) is approximately 178.1232 Da.

In addition to exact mass, mass spectrometry provides structural information through the analysis of fragmentation patterns. For aromatic ketones, a primary fragmentation pathway is α-cleavage, which is the breaking of the bond adjacent to the carbonyl group. chemistrynotmystery.commiamioh.edu

Key expected fragmentation pathways for this compound include:

Loss of the 3-methylbutyl radical: α-cleavage can result in the loss of the C₅H₁₁• radical, leading to the formation of a stable 3-pyridoyl cation at m/z 106. This is often a very prominent peak in the spectrum.

Loss of the 3-pyridyl radical: Cleavage on the other side of the carbonyl group would result in the loss of the C₅H₄N• radical, generating a 4-methyl-2-oxopentyl cation at m/z 99.

McLafferty Rearrangement: If a γ-hydrogen is present on the alkyl chain, a McLafferty rearrangement is possible. youtube.com In this case, the 3-methylbutyl group does contain γ-hydrogens, which could lead to the cleavage of the α-β bond and the formation of a neutral alkene (3-methyl-1-butene) and a charged enol fragment at m/z 121, corresponding to the molecular ion. This rearrangement is a characteristic fragmentation for ketones with sufficiently long alkyl chains. chemistrynotmystery.com

The molecular ion peak (M⁺·) at m/z 177 would also be expected to be observed.

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. Aromatic and carbonyl-containing compounds exhibit characteristic absorptions. masterorganicchemistry.com The spectrum of this compound is expected to show two main absorption bands, similar to other 3-acylpyridines:

An intense band at a shorter wavelength (around 220-270 nm), attributed to a π→π* transition within the conjugated system of the pyridine ring and carbonyl group. researchgate.net

A weaker band at a longer wavelength (around 300-340 nm), corresponding to the formally forbidden n→π* transition, involving the non-bonding electrons on the carbonyl oxygen and the nitrogen of the pyridine ring. masterorganicchemistry.comsielc.com

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org By diffracting X-rays off a single crystal, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision.

While a specific crystal structure for this compound is not publicly available, data from similar molecules, such as cocrystals of 4-acetylpyridine, provide valuable insights. tandfonline.com A crystallographic analysis would be expected to reveal:

The planarity of the pyridine ring.

The geometry around the ketone, which is expected to be trigonal planar.

The specific conformation of the flexible 3-methylbutyl side chain within the crystal lattice, which is influenced by intermolecular packing forces.

The relative orientation of the carbonyl group with respect to the pyridine ring. Computational studies and data from related structures suggest that the carbonyl group and the aromatic ring are often nearly coplanar to maximize conjugation, though steric hindrance can cause some twisting. researchgate.net

Intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds and π-π stacking, that stabilize the crystal packing.

Conformational Analysis and Stereochemical Characterization

This compound is an achiral molecule and does not possess any stereocenters. However, it has conformational flexibility due to rotation around several single bonds.

The most significant conformational question relates to the rotation about the C(pyridyl)-C(carbonyl) bond and the C(carbonyl)-C(alkyl) bond. The orientation of the carbonyl group relative to the pyridine ring is influenced by a balance between steric repulsion and electronic stabilization through conjugation. mdpi.com Theoretical calculations on related molecules suggest a preference for a conformation where the carbonyl oxygen and the pyridine nitrogen are either syn or anti-periplanar, with the anti conformation often being slightly more stable to minimize electrostatic repulsion. nih.govresearchgate.net

The 3-methylbutyl chain is also flexible, with multiple possible staggered conformations (gaucha and anti) around its C-C single bonds. youtube.com In solution, the molecule likely exists as a dynamic equilibrium of several low-energy conformers. NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could potentially provide experimental evidence for the predominant solution-state conformation by measuring through-space proximity of protons.

Computational and Theoretical Research on this compound Remains Limited

Following an extensive search for scholarly articles and research data, it has been determined that there is a notable absence of publicly available computational chemistry and theoretical investigations specifically focused on the compound this compound, also known by its IUPAC name, 1-(pyridin-3-yl)-4-methylpentan-1-one.

While computational methods such as Density Functional Theory (DFT) are widely used to analyze the molecular geometry, electronic properties, and reactivity of various chemical compounds, no specific studies, data tables, or detailed research findings concerning this compound could be located. Research is available for structurally related but simpler molecules, such as 3-pyridyl methyl ketone, but this information is not applicable to the distinct chemical structure and properties of this compound.

Consequently, it is not possible to provide a detailed analysis as per the requested outline, which includes:

Density Functional Theory (DFT) studies on molecular geometry and electronic properties.

Geometry optimization and energetic landscape mapping.

Vibrational frequency calculations and their correlation with experimental data.

Analysis of electronic structure, molecular orbitals, and electrostatic potential.

Quantum chemical calculations of reaction mechanisms and reactivity.

Transition state characterization and activation energy determination.

Analysis of intermolecular interactions and non-covalent bonding.

The lack of published research in these specific areas prevents the creation of a scientifically accurate article on the computational investigations of this compound at this time.

Computational Chemistry and Theoretical Investigations of 3 Methylbutyl 3 Pyridyl Ketone

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the time-dependent behavior of molecules at an atomic level. For 3-Methylbutyl 3-pyridyl ketone, MD simulations can elucidate the intricate relationship between its structural flexibility and its interactions with a solvent environment. By simulating the motions of the molecule over time, researchers can map its conformational landscape and characterize the thermodynamics and structure of its solvation shell, providing a detailed picture of its behavior in solution.

Solvation effects, the interactions between the solute (this compound) and the surrounding solvent molecules, are equally important. The polar pyridine (B92270) ring, with its nitrogen atom capable of acting as a hydrogen bond acceptor, and the polar carbonyl group are expected to interact strongly with polar solvents like water. In contrast, the nonpolar 3-methylbutyl chain will primarily engage in weaker van der Waals interactions. MD simulations can quantify these interactions, revealing how the solvent structures itself around the molecule and, in turn, influences the conformational equilibrium of the solute.

Methodology of a Typical MD Simulation

A typical MD simulation study of this compound would involve several key steps. First, a suitable force field, such as the General Amber Force Field (GAFF) or CGenFF (CHARMM General Force Field), would be chosen to describe the interatomic and intramolecular forces. These force fields are specifically parameterized for small organic molecules. The initial 3D structure of the molecule would be generated and placed in the center of a simulation box, which is then filled with explicit solvent molecules, for instance, a pre-equilibrated box of TIP3P water. The system would then be neutralized by adding counter-ions if necessary.

The simulation protocol would begin with an energy minimization step to relax any steric clashes or unfavorable geometries. This is followed by a series of equilibration steps, typically in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring the system to the desired temperature and pressure. Finally, a production run is performed, during which the trajectory data (atomic positions, velocities, and energies over time) is saved for subsequent analysis.

Analysis of Conformational Flexibility

The conformational landscape of this compound can be explored by analyzing the distribution of key dihedral angles from the production trajectory. The rotations around the C-C bonds of the isopentyl chain are of particular interest. For example, the torsion angle defining the orientation of the isobutyl group relative to the carbonyl can be monitored to identify the most populated rotational isomers (rotamers).

To quantify the energy barriers between different conformers, methods like umbrella sampling can be employed to calculate the Potential of Mean Force (PMF) along a specific dihedral coordinate. This provides a free energy profile for the rotation, revealing the relative stability of different conformations and the energy required to transition between them.

Table 4.3.1: Illustrative Dihedral Angle Populations for this compound

This table presents hypothetical data from a molecular dynamics simulation to illustrate the types of results obtained from a conformational analysis. The data represents the statistical probability of observing specific dihedral angles for the key rotatable bonds in the molecule.

| Dihedral Angle | Definition (Atom Types) | Conformation | Population (%) |

| τ1 | C(pyridyl)-C(carbonyl)-Cα-Cβ | - | - |

| syn-periplanar (0° ± 30°) | 15 | ||

| anti-periplanar (180° ± 30°) | 85 | ||

| τ2 | C(carbonyl)-Cα-Cβ-Cγ | - | - |

| anti (180° ± 30°) | 65 | ||

| gauche (+) (60° ± 30°) | 18 | ||

| gauche (-) (-60° ± 30°) | 17 |

Analysis of Solvation Effects

To understand how solvent molecules arrange around this compound, Radial Distribution Functions (RDFs) are calculated. The RDF, g(r), describes the probability of finding a solvent atom at a certain distance 'r' from a solute atom, relative to the bulk solvent density.

Significant insights can be gained by calculating the RDF of water oxygen atoms around the pyridyl nitrogen and the carbonyl oxygen. The position of the first peak in the RDF indicates the distance of the first solvation shell, and integrating this peak provides the coordination number, which is the average number of solvent molecules in that shell. These analyses would likely show a well-defined first solvation shell around the polar regions of the molecule, indicating strong hydrogen bonding interactions. In contrast, the RDF around the nonpolar alkyl chain would show a less structured arrangement.

Table 4.3.2: Illustrative Radial Distribution Function Analysis for Key Solute Atoms in Aqueous Solution

This table provides hypothetical results from a radial distribution function analysis, demonstrating how molecular dynamics simulations can quantify the structure of the solvent around specific atoms of the this compound molecule.

| Solute Atom | Solvent Atom | Distance of First Peak (Å) | Coordination Number (First Shell) |

| Pyridyl Nitrogen (N) | Water Oxygen (O) | 2.85 | 2.5 |

| Carbonyl Oxygen (O) | Water Oxygen (O) | 2.90 | 3.1 |

| Methyl Carbon (Cδ) | Water Oxygen (O) | 4.20 | 12.5 |

Reaction Mechanisms, Reactivity Profiles, and Chemical Transformations

Investigation of Nucleophilic Additions to the Carbonyl Group

The carbonyl group is characterized by a significant polarization of the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and thus a primary target for nucleophiles. libretexts.org The reaction mechanism involves the attack of a nucleophile on this electrophilic carbon, which leads to the breaking of the pi (π) bond and the formation of a tetrahedral intermediate. libretexts.org This process changes the hybridization of the carbonyl carbon from sp² to sp³. libretexts.org

The reactivity of the carbonyl group in 3-Methylbutyl 3-pyridyl ketone is influenced by both electronic and steric factors. Compared to aldehydes, ketones are generally less reactive towards nucleophiles. libretexts.org This reduced reactivity is due to the steric hindrance caused by the two attached R-groups (the 3-pyridyl and 3-methylbutyl groups) and the electron-donating nature of these alkyl and aryl groups, which slightly reduces the partial positive charge on the carbonyl carbon. libretexts.org

Key nucleophilic addition reactions applicable to this compound include:

Addition of Organometallic Reagents : Strong nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) readily add to the carbonyl group. purdue.edumasterorganicchemistry.com This reaction is typically irreversible and, following an acidic workup, yields a tertiary alcohol. masterorganicchemistry.commasterorganicchemistry.com For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would produce 2-(pyridin-3-yl)-4-methylpentan-2-ol.

Addition of Hydride Reagents : Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), act as a source of hydride ions (H⁻). ucalgary.ca The nucleophilic hydride attacks the carbonyl carbon, reducing the ketone to a secondary alcohol. ucalgary.cakhanacademy.org The reduction of this compound would yield 1-(pyridin-3-yl)-3-methylbutan-1-ol. The reaction proceeds via a tetrahedral alkoxide intermediate which is subsequently protonated during workup to give the final alcohol product. libretexts.orgucalgary.ca

The table below summarizes the outcomes of typical nucleophilic addition reactions.

| Nucleophile Type | Reagent Example | Intermediate | Final Product | Product Class |

| Organometallic (Grignard) | CH₃MgBr | Tetrahedral Alkoxide | 2-(pyridin-3-yl)-4-methylpentan-2-ol | Tertiary Alcohol |

| Hydride | NaBH₄ / LiAlH₄ | Tetrahedral Alkoxide | 1-(pyridin-3-yl)-3-methylbutan-1-ol | Secondary Alcohol |

Reactivity of the Pyridine (B92270) Nitrogen Atom and its Derivatives

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts basic and nucleophilic character. This allows the nitrogen to react with various electrophiles, leading to the formation of pyridinium (B92312) derivatives.

N-Alkylation (Quaternization) : The pyridine nitrogen can be alkylated by reaction with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium salts. In this reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This results in the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen atom. For this compound, this would yield an N-alkyl-3-(4-methylpentanoyl)pyridinium salt.

N-Oxidation : The nitrogen atom can be oxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This transformation modifies the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The resulting N-oxide can activate the pyridine ring for further functionalization.

Oxidative and Reductive Transformation Pathways of this compound

The molecule offers multiple sites for both oxidation and reduction.

Reductive Pathways : The primary site for reduction is the carbonyl group. As discussed in section 5.1, ketones are readily reduced to secondary alcohols using hydride reagents like NaBH₄ or LiAlH₄. ucalgary.ca Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) can also achieve this transformation. Under more forcing conditions, catalytic hydrogenation can also reduce the pyridine ring to a piperidine (B6355638) ring, although this typically requires higher pressures and temperatures.

Oxidative Pathways : The ketone functional group is generally resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. A more synthetically relevant oxidation is the Baeyer-Villiger oxidation, which involves treating the ketone with a peroxy acid (like m-CPBA). This reaction would convert the ketone into an ester by inserting an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of the oxygen insertion depends on the migratory aptitude of the groups attached to the carbonyl.

Photochemical Reactions and Photoinduced Processes

Pyridyl ketones are known to undergo various photochemical reactions upon absorption of UV light. The specific pathways depend on the reaction conditions and the substitution pattern of the molecule. Common photoinduced processes for ketones include:

Norrish Type I Cleavage : This process involves the homolytic cleavage of the bond between the carbonyl carbon and one of the alpha-carbons. For this compound, this could lead to the formation of a 3-pyridoyl radical and a 3-methylbutyl radical. These radical intermediates can then undergo further reactions like decarbonylation, recombination, or hydrogen abstraction.

Norrish Type II Reaction : This intramolecular reaction can occur if there is a gamma-hydrogen available for abstraction. The 3-methylbutyl group has gamma-hydrogens. Upon photoexcitation, the carbonyl oxygen can abstract a hydrogen atom from the gamma-position of the alkyl chain, leading to a 1,4-biradical intermediate. This intermediate can then cyclize to form a cyclobutanol (B46151) derivative or cleave to form an enol and an alkene.

Metal-Catalyzed Transformations and Mechanistic Elucidation

The pyridine ring and the ketone's alpha-positions can participate in various metal-catalyzed reactions, enabling the construction of more complex molecules.

Cross-Coupling Reactions : The pyridine ring can be functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This typically requires prior conversion of a C-H bond on the ring to a C-Halogen (or C-OTf) bond to facilitate oxidative addition to the metal catalyst (commonly palladium or nickel).

Alpha-Functionalization : The alpha-carbons adjacent to the carbonyl group can be deprotonated to form an enolate. This enolate is a powerful nucleophile that can participate in metal-catalyzed allylic alkylation or arylation reactions, forming new carbon-carbon bonds at the alpha-position. The mechanism involves the nucleophilic attack of the enolate on a metal-pi-allyl complex or an aryl-metal complex.

Coordination Chemistry and Ligand Properties in Metal Complexes

The presence of two potential coordination sites—the pyridine nitrogen and the carbonyl oxygen—allows this compound to act as a ligand in coordination chemistry. It can function as a monodentate ligand, coordinating to a metal center through the more basic pyridine nitrogen atom.

Alternatively, it can act as a bidentate chelating ligand, where both the pyridine nitrogen and the carbonyl oxygen coordinate to the same metal ion. This forms a stable five-membered chelate ring. The ability to form such complexes depends on the nature of the metal ion and the reaction conditions. The formation of these metal complexes can alter the reactivity of the ketone, for instance, by increasing the electrophilicity of the carbonyl carbon.

Environmental Chemistry and Degradation Pathways of 3 Methylbutyl 3 Pyridyl Ketone

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves non-biological processes such as photolysis, hydrolysis, and atmospheric oxidation, which are critical in determining the persistence and transformation of chemical compounds in the environment.

Photolysis: The photolytic degradation of a molecule occurs when it absorbs light energy, leading to the cleavage of chemical bonds. Ketones are known to undergo photochemical reactions in the atmosphere. The primary process for simple ketones is α-cleavage (Norrish Type I reaction), where the bond between the carbonyl group and an adjacent carbon atom is broken, forming two radical species. libretexts.org For 3-Methylbutyl 3-pyridyl ketone, this could involve the cleavage of the bond between the carbonyl carbon and the 3-methylbutyl group or the bond between the carbonyl carbon and the pyridine (B92270) ring. Another potential pathway is the Norrish Type II reaction, which involves intramolecular hydrogen atom abstraction by the excited carbonyl group, if a sterically favorable hydrogen atom is available on the alkyl chain. libretexts.org

A recent study on pyridyl ketones found that UV irradiation of di-2-pyridyl ketone and phenyl-2-pyridyl ketone generated persistent free radical intermediates. nih.gov This suggests that the presence of the pyridine ring connected to the carbonyl group is critical for specific radical production pathways. nih.gov However, this effect was not observed for 3-benzoylpyridine, indicating that the position of the carbonyl group on the pyridine ring influences the photochemical mechanism. nih.gov Specific quantum yields and photolysis rates for this compound are not documented, but the photochemistry of related ketones suggests that photolysis could be a relevant atmospheric degradation pathway.

Hydrolytic Stability: Hydrolysis is the cleavage of a chemical bond by the addition of water. Ketones are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). In aqueous solutions, a ketone can exist in equilibrium with its geminal diol form, but this equilibrium usually lies far to the left, favoring the ketone. quora.com Given the stability of the carbon-carbon bonds adjacent to the carbonyl group and the carbon-carbon bonds within the pyridine ring, this compound is expected to be hydrolytically stable. Therefore, hydrolysis is not anticipated to be a significant degradation pathway in aquatic environments.

In the troposphere, the primary removal mechanism for many volatile organic compounds (VOCs) is oxidation initiated by photochemically generated radicals, most importantly the hydroxyl radical (•OH). researchgate.net The reaction with •OH is often the rate-limiting step that determines the atmospheric lifetime of a VOC.

While no specific rate constant for the reaction of this compound with •OH radicals is available, data from structurally similar compounds can provide an estimate of its atmospheric reactivity. For instance, studies on α,β-unsaturated ketones have determined rate coefficients for their reactions with •OH radicals. Although this compound is not an α,β-unsaturated ketone, the data for other ketones provide a general reference for the reactivity of the ketone functional group.

The presence of the pyridine ring, a nitrogen-containing aromatic heterocycle, also influences the atmospheric chemistry. The oxidation of nitrogen-containing VOCs can lead to the formation of various nitrogen-containing products and contribute to the formation of secondary organic aerosol (SOA) and ozone. researchgate.netgu.se The reaction can proceed via •OH addition to the aromatic pyridine ring or hydrogen abstraction from the alkyl side chain.

Interactive Table: Rate Coefficients for the Reaction of Analogous Ketones with OH Radicals

Note: Data for the target compound, this compound, is not available. The following table presents data for structurally related ketones to provide context for potential atmospheric reactivity.

| Compound Name | Formula | k_OH (cm³ molecule⁻¹ s⁻¹) at 298 K | Atmospheric Lifetime (τ) |

| 3-Methyl-3-penten-2-one | C₆H₁₀O | (6.5 ± 1.2) × 10⁻¹¹ | ~4.2 hours |

| 4-Methyl-3-penten-2-one | C₆H₁₀O | (8.1 ± 1.3) × 10⁻¹¹ | ~3.4 hours |

The atmospheric lifetime (τ) is calculated using the formula τ = 1 / (k_OH * [OH]), assuming a typical global average tropospheric •OH concentration of 2 × 10⁶ molecules cm⁻³.

Based on these analogous compounds, the reaction of this compound with •OH radicals is expected to be rapid, leading to a relatively short atmospheric lifetime.

Biotic Degradation Processes (in vitro)

Biotic degradation by microorganisms is a crucial pathway for the removal of organic compounds from soil and water. The degradation of pyridine and its derivatives has been the subject of numerous studies.

The pyridine ring is found in many natural compounds and xenobiotics and is known to be biodegradable by a wide range of microorganisms. acs.org Numerous bacterial strains capable of utilizing pyridine and its alkylated derivatives as their sole source of carbon, nitrogen, and energy have been isolated from contaminated environments. semanticscholar.org Genera such as Arthrobacter, Nocardia, Bacillus, and Pseudomonas are frequently implicated in the degradation of pyridines. acs.org

For example, Arthrobacter sp. strain 68b has been shown to completely degrade pyridine via a specific gene cluster located on a catabolic plasmid. copernicus.orgmhmedical.com While studies on this compound are absent, the existing research on other pyridyl compounds suggests that microbial communities, particularly in environments previously exposed to similar contaminants, would likely possess the metabolic capability to degrade it. The degradation process would likely involve initial enzymatic attacks on either the pyridine ring or the alkyl side chain.

Interactive Table: Microorganisms Involved in the Degradation of Pyridine and its Derivatives

| Microorganism | Substrate(s) | Key Degradation Feature |

| Arthrobacter sp. 68b | Pyridine | Cleavage of the pyridine ring by a monooxygenase. copernicus.orgmhmedical.com |

| Nocardia sp. Z1 | Pyridine | Accumulation of glutarate semialdehyde. |

| Bacillus sp. | Pyridine | Accumulation of succinate (B1194679) semialdehyde. |

| Pseudomonas putida UV4 | 3-Alkylpyridines | Hydroxylation of the alkyl side chain. |

Biotransformation is the enzyme-catalyzed conversion of one chemical compound into another within a living organism. wikipedia.org For xenobiotics, this often results in more polar and water-soluble metabolites that are easier to excrete. The biotransformation of this compound would likely follow pathways observed for other pyridyl ketones and alkylpyridines.

Two primary initial transformation routes are plausible:

Oxidation of the Pyridine Ring: This can involve hydroxylation of the aromatic ring, a common initial step in the aerobic degradation of aromatic compounds.

Oxidation of the Alkyl Side Chain or Carbonyl Group: The 3-methylbutyl chain could undergo hydroxylation at various positions. Alternatively, the ketone group could be reduced to a secondary alcohol. The metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), another pyridyl ketone, demonstrates that carbonyl reduction is a major metabolic pathway.

Studies on Pseudomonas putida have shown that the position of the alkyl group on the pyridine ring dictates the initial site of enzymatic attack. For 3-alkylpyridines, hydroxylation occurs stereoselectively on the alkyl group, whereas 4-alkylpyridines are hydroxylated on the pyridine ring. This suggests that for this compound, initial oxidation of the side chain is a likely biotransformation pathway.

Following initial hydroxylation or reduction, further degradation typically proceeds via ring cleavage. In many bacteria, the pyridine ring is cleaved by dioxygenase or monooxygenase enzymes, leading to the formation of aliphatic intermediates. copernicus.orgmhmedical.com For example, the degradation pathway in Arthrobacter sp. 68b involves a monooxygenase that directly cleaves the ring, forming (Z)-N-(4-oxobut-1-enyl)formamide, which is further metabolized to succinate. copernicus.orgmhmedical.com This ultimately leads to the complete mineralization of the compound to carbon dioxide, water, and ammonium (B1175870).

Role As a Strategic Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Application in the Construction of Complex Natural Product Architectures

While direct applications of 3-methylbutyl 3-pyridyl ketone in the total synthesis of specific complex natural products are not extensively documented, its structural motifs are present in various bioactive natural compounds. The 3-pyridyl ketone core is a key feature in molecules that are precursors to certain alkaloids and other nitrogen-containing natural products. For instance, the synthesis of 3-alkyl pyridine (B92270) alkaloids, which are common secondary metabolites in marine sponges, often involves the elaboration of a pyridine ring that could conceptually be derived from a precursor like this compound researchgate.net.

The general strategy for incorporating such a building block would involve either modification of the 3-methylbutyl side chain or reactions at the ketone carbonyl, followed by further transformations of the pyridine ring. The isobutyl group (from the 3-methylbutyl moiety) could provide the carbon framework for part of a larger, more complex aliphatic chain common in many natural products.

Furthermore, the pyridazine (B1198779) ring, a related nitrogen-containing heterocycle found in natural products like azamerone, is biosynthesized from precursors that share structural similarities with substituted ketones nih.gov. Synthetic strategies toward such natural products could potentially utilize pyridyl ketones as starting materials for the construction of the core heterocyclic system. The unique biochemistry in the formation of these N-N bonded natural products suggests that novel synthetic routes could be developed from versatile precursors nih.gov.

Utilization in the Synthesis of Novel Compound Libraries and Analogues

The structure of this compound is well-suited for the generation of novel compound libraries for drug discovery and medicinal chemistry. The pyridine ring is a well-established scaffold in a multitude of FDA-approved drugs researchgate.net. The ketone functionality provides a convenient handle for introducing molecular diversity.

Libraries of 2-pyridyl ketones have been synthesized in continuous flow systems, demonstrating the feasibility of rapidly generating a wide array of analogues by reacting a lithiated pyridine with various esters researchgate.netresearchgate.net. A similar approach could be envisioned for the synthesis of a library of 3-pyridyl ketones with diverse alkyl and aryl side chains, including the 3-methylbutyl group.

The generation of such libraries allows for the exploration of structure-activity relationships (SAR) in drug development programs. For example, in the development of pesticidal agents, a "hit" molecule containing a thienyl-pyridine heterocycle was used as a starting point for further optimization and derivatization to discover new bioactive compounds mdpi.com. This compound could serve as a starting point for similar medicinal chemistry campaigns targeting a variety of biological targets. The pyridine scaffold is known to improve water solubility in pharmaceutically active molecules, a desirable property in drug candidates nih.gov.

Table 1: Potential Reactions for Generating Compound Libraries from this compound

| Reaction Type | Reagents and Conditions | Potential Products |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH3CN) | Diverse secondary and tertiary amines |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Tertiary alcohols with varying R groups |

| Wittig Reaction | Phosphonium Ylide | Alkenes with diverse substituents |

| Aldol Condensation | Aldehyde or Ketone, Base or Acid Catalyst | α,β-Unsaturated ketones |

Precursor for Advanced Pyridyl-Containing Heterocycles and Scaffolds

One of the most significant applications of pyridyl ketones in synthetic chemistry is as precursors for the construction of more complex, often fused, heterocyclic systems. The Kröhnke pyridine synthesis is a classic and versatile method that utilizes α-pyridinium methyl ketone salts (which can be prepared from the corresponding pyridyl ketone) and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines wikipedia.orgdrugfuture.com. This reaction proceeds through a Michael addition followed by ring closure with an ammonia (B1221849) source, typically ammonium (B1175870) acetate (B1210297) wikipedia.org.

The general mechanism of the Kröhnke pyridine synthesis involves the formation of a 1,5-dicarbonyl intermediate which then cyclizes and dehydrates to form the pyridine ring wikipedia.org. The versatility of this reaction allows for the synthesis of a wide range of di-, tri-, and tetrasubstituted pyridines, including poly-aryl systems wikipedia.orgresearchgate.net. While the classic Kröhnke synthesis often uses methyl ketones, the methodology can be adapted for ketones with larger alkyl groups.

Beyond the Kröhnke synthesis, pyridyl ketones are valuable intermediates in other routes to functionalized pyridines. For instance, they can be converted to β-enamine carbonyls, which can then be coupled with a C1 unit source like rongalite to form tetrasubstituted pyridines mdpi.com. This method is particularly useful for preparing terpyridine derivatives, which are important ligands in coordination chemistry mdpi.com.

Furthermore, pyridyl ketones can serve as precursors for the synthesis of other heterocyclic systems. For example, they can be used to prepare pyrano[3,2-c]pyridones, which have shown potential as anticancer agents nih.gov. The synthesis of various bioactive molecules containing pyrrole (B145914) or other heterocyclic scaffolds often involves intermediates that can be derived from pyridyl ketones biolmolchem.com.

Table 2: Examples of Heterocycles Synthesized from Pyridyl Ketone Precursors

| Precursor Type | Reaction | Resulting Heterocycle | Reference |

| α-Pyridinium alkyl ketone salt | Kröhnke Pyridine Synthesis | Substituted Pyridines | wikipedia.orgdrugfuture.com |

| β-Enamine carbonyl (from pyridyl ketone) | Coupling with Rongalite | Tetrasubstituted Pyridines | mdpi.com |

| Pyridyl ketone | Reaction with malononitrile (B47326) and an active methylene (B1212753) compound | Pyrano[3,2-c]pyridones | nih.gov |

| α,β-Unsaturated ketoximes (from pyridyl ketones) | Rhodium-catalyzed C-H bond functionalization | Highly Substituted Pyridines | nih.gov |

Potential Applications in Material Science as a Precursor to Advanced Polymeric or Carbonaceous Structures

The pyridine moiety is a valuable component in materials science due to its coordination ability with metal ions and its inherent electronic properties. Pyridine-containing polymers have been synthesized and investigated for various applications dntb.gov.ua. For example, polymers containing pyridine units can be prepared from polyvinyl ketones, suggesting that a monomer derived from this compound could be incorporated into a polymer backbone acs.org.

The nitrogen atom in the pyridine ring can act as a ligand, allowing for the formation of coordination polymers when combined with metal ions frontiersin.org. These materials can have interesting properties for applications in areas such as electrochromism frontiersin.org. The ketone group in this compound could also be a site for polymerization or for grafting onto other polymer chains. For instance, polyimides containing both pyridine and ketone units have been synthesized and shown to possess high thermal stability tandfonline.com.

While not a direct application, the chemistry of ketones in forming carbonaceous materials is well-established. Under certain high-temperature conditions, organic molecules containing carbonyl groups can be precursors to various forms of carbon. The specific structure of this compound, with its combination of an aromatic heterocycle and a ketone, could potentially be explored as a precursor in the synthesis of nitrogen-doped carbon materials, which have applications in catalysis and energy storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.